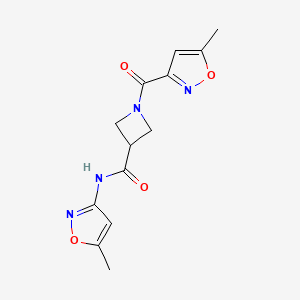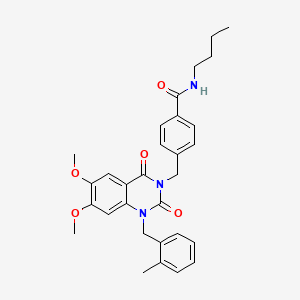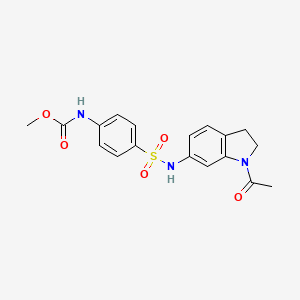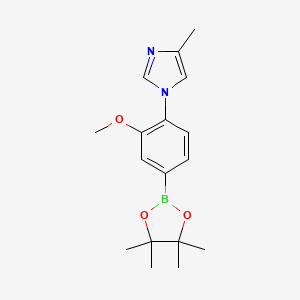
3-Amino-3-propylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-propylpyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O It features a pyrrolidinone ring substituted with an amino group and a propyl group
作用机制
Target of Action
It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .
生化分析
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-Amino-3-propylpyrrolidin-2-one, have been used to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
As a member of the pyrrolidine family, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-propylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 3-Amino-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidinone derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidinones.
科学研究应用
Chemistry: 3-Amino-3-propylpyrrolidin-2-one serves as a versatile building block in organic synthesis. It is used to create complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
相似化合物的比较
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidin-2-one: Lacks the amino and propyl substituents but shares the core structure.
3-Amino-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 3-Amino-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propyl group on the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives .
属性
IUPAC Name |
3-amino-3-propylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKGUGZVABIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)
![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)

![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)
![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)


![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)
